molecular formula C12H15N B13044051 (S)-2-(3-Vinylphenyl)pyrrolidine

(S)-2-(3-Vinylphenyl)pyrrolidine

Cat. No.: B13044051
M. Wt: 173.25 g/mol
InChI Key: VJXQJOPRSOOAER-LBPRGKRZSA-N
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Description

(S)-2-(3-Vinylphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a vinyl group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Vinylphenyl)pyrrolidine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 3-vinylbenzaldehyde and (S)-proline.

    Condensation Reaction: The aldehyde group of 3-vinylbenzaldehyde reacts with the amine group of (S)-proline to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired pyrrolidine ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Vinylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The vinyl group can be reduced to form ethyl-substituted derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted pyrrolidines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(S)-2-(3-Vinylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Vinylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Ethylphenyl)pyrrolidine: Similar structure but with an ethyl group instead of a vinyl group.

    (S)-2-(3-Phenyl)pyrrolidine: Lacks the vinyl substitution.

Uniqueness

(S)-2-(3-Vinylphenyl)pyrrolidine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization compared to its analogs.

Biological Activity

(S)-2-(3-Vinylphenyl)pyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound consists of a pyrrolidine ring with a vinylphenyl substituent at the second position. The presence of the vinyl group contributes to its chemical reactivity and potential biological interactions. The compound belongs to a broader class of substituted pyrrolidines, which are known for their diverse applications in drug development and organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.
  • Asymmetric Synthesis: Employing catalysts to promote the formation of the desired enantiomer.
  • Functional Group Transformations: Modifying existing compounds to introduce the vinylphenyl group.

Each method offers distinct advantages regarding yield, purity, and scalability.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound. For instance, it has been evaluated alongside other pyrrolidine derivatives for their efficacy against bacterial biofilms, particularly those formed by Staphylococcus aureus. Research indicates that certain pyrrolidine scaffolds exhibit significant anti-biofilm properties, suggesting that this compound could play a role in combating antibiotic-resistant infections .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. While detailed mechanisms remain under investigation, preliminary findings suggest that it could interfere with bacterial signaling pathways or biofilm formation processes. This interaction is crucial for developing new antimicrobial strategies that address the challenges posed by resistant strains.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

CompoundStructure CharacteristicsUnique Features
This compoundVinyl group on phenyl; chiral centerPotentially unique reactivity due to vinyl
(S)-2-(3-Fluorophenyl)pyrrolidineFluorine substitution on phenylEnhanced lipophilicity due to fluorine
(S)-2-(Phenyl)pyrrolidineSimple phenyl substitutionLacks functional diversity
(S)-2-(4-Methylphenyl)pyrrolidineMethyl substitution on phenylAltered electronic properties

This comparison illustrates how this compound stands out due to its vinyl substituent, which could impart unique chemical properties and biological activities compared to its analogues.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a library of pyrrolidine derivatives demonstrated that compounds with similar structures exhibited varying degrees of antimicrobial activity against biofilms formed by Staphylococcus aureus. The findings suggest that modifications in the substituents can significantly influence bioactivity .
  • Pharmacological Investigations : In another investigation focusing on TRPV1 antagonists, related pyrrolidine compounds were synthesized and tested for their ability to penetrate the central nervous system (CNS). Although not directly involving this compound, these studies provide insights into how structural modifications can enhance pharmacological properties such as CNS penetration and selectivity .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(2S)-2-(3-ethenylphenyl)pyrrolidine

InChI

InChI=1S/C12H15N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h2-3,5-6,9,12-13H,1,4,7-8H2/t12-/m0/s1

InChI Key

VJXQJOPRSOOAER-LBPRGKRZSA-N

Isomeric SMILES

C=CC1=CC(=CC=C1)[C@@H]2CCCN2

Canonical SMILES

C=CC1=CC(=CC=C1)C2CCCN2

Origin of Product

United States

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